Acetic acid; 5,6-dihydrophenanthridine
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Overview
Description
5,6-Dihydrophenanthridine, acetate: is a compound belonging to the class of aza heterocycles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydrophenanthridine, acetate can be achieved through various methods. One notable method involves the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds. This method offers a broad substrate scope and good tolerance of functional groups . Another approach involves the intramolecular addition of aryl amines to N-tethered arynes under mild conditions .
Industrial Production Methods: While specific industrial production methods for 5,6-dihydrophenanthridine, acetate are not extensively documented, the methods mentioned above can be adapted for large-scale synthesis. The palladium-catalyzed method, in particular, is promising for industrial applications due to its efficiency and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydrophenanthridine, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthridinones.
Reduction: Reduction reactions can convert it to dihydrophenanthridine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon or ruthenium complexes.
Substitution: Reagents such as aryl halides and organometallic compounds are commonly used.
Major Products:
Oxidation: Phenanthridinones.
Reduction: Dihydrophenanthridine derivatives.
Substitution: Various substituted phenanthridine derivatives.
Scientific Research Applications
Chemistry: 5,6-Dihydrophenanthridine, acetate is used as a building block in organic synthesis due to its versatile reactivity and ability to form complex polycyclic structures .
Biology: This compound has shown potential in biological studies, particularly in the development of antibiotics, anti-inflammatory agents, and anticancer drugs .
Medicine: Derivatives of 5,6-dihydrophenanthridine, acetate have been studied for their ability to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19 .
Industry: In the industrial sector, this compound is used in the synthesis of materials with high charge mobility, making it valuable for the development of electronic devices .
Mechanism of Action
The mechanism of action of 5,6-dihydrophenanthridine, acetate involves its interaction with various molecular targets. For instance, its derivatives can interact tightly with the nucleocapsid protein of SARS-CoV-2, inhibiting viral replication . The compound’s biological activities, such as anticancer and anti-inflammatory effects, are attributed to its ability to modulate specific cellular pathways and molecular targets .
Comparison with Similar Compounds
Phenanthridine: A parent compound with similar structural features but lacking the dihydro and acetate functionalities.
Phenanthridinone: An oxidized form of 5,6-dihydrophenanthridine, acetate with distinct biological activities.
Dihydrophenanthridine: A reduced form with different reactivity and applications.
Uniqueness: 5,6-Dihydrophenanthridine, acetate stands out due to its unique combination of structural features, which confer a broad range of biological activities and synthetic versatility. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
5328-29-0 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
acetic acid;5,6-dihydrophenanthridine |
InChI |
InChI=1S/C13H11N.C2H4O2/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13;1-2(3)4/h1-8,14H,9H2;1H3,(H,3,4) |
InChI Key |
UXGYANFAUGVBCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1C2=CC=CC=C2C3=CC=CC=C3N1 |
Origin of Product |
United States |
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